molecular formula C13H18N2O B595087 1-tert-Butyl-6-ethoxybenzimidazole CAS No. 1314987-30-8

1-tert-Butyl-6-ethoxybenzimidazole

Cat. No.: B595087
CAS No.: 1314987-30-8
M. Wt: 218.3
InChI Key: BBILNFAVMQFQIT-UHFFFAOYSA-N
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Description

1-tert-Butyl-6-ethoxybenzimidazole is a chemical compound with the molecular formula C13H18N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

The synthesis of 1-tert-Butyl-6-ethoxybenzimidazole typically involves the reaction of appropriate substituted anilines with orthoesters or orthoformates under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-tert-Butyl-6-ethoxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

1-tert-Butyl-6-ethoxybenzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-6-ethoxybenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, which can disrupt cell division and lead to cell death .

Comparison with Similar Compounds

1-tert-Butyl-6-ethoxybenzimidazole can be compared with other benzimidazole derivatives, such as:

  • 1-tert-Butyl-2-methylbenzimidazole
  • 1-tert-Butyl-5-methoxybenzimidazole
  • 1-tert-Butyl-4-chlorobenzimidazole

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities. The unique combination of tert-butyl and ethoxy groups in this compound may confer specific advantages, such as increased stability and selectivity in certain applications .

Properties

IUPAC Name

1-tert-butyl-6-ethoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-5-16-10-6-7-11-12(8-10)15(9-14-11)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBILNFAVMQFQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716501
Record name 1-tert-Butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-30-8
Record name 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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